molecular formula C12H17NO2 B8655299 (S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

Cat. No. B8655299
M. Wt: 207.27 g/mol
InChI Key: NEOYGRJJOGVQPO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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properties

Product Name

(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (2S)-2-(2,6-dimethylanilino)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3/t10-/m0/s1

InChI Key

NEOYGRJJOGVQPO-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6 g-moles of 2,6-dimethylaniline, 6.6 g-moles of NaHCO3 and 18.0 g-moles of α-bromopropionic acid methyl ester are placed together and heated slowly, with stirring, for 1 hour upto 120°-125° C. bath temperature. As CO2 is evolved, stirring of the mixture at this temperature is continued for 18 hours. The mixture is subsequently cooled, the inorganic constituents are filtered off, and the filtrate distilled in a water-jet vacuum (ca. 10- 12 Torr). After removal of the excess α-bromopropionic acid methyl ester, the resulting yield is 990.3 g (79.6% of theory) of final product, which boils at 133°-134° (12 Torr).
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Synthesis routes and methods II

Procedure details

Furthermore, the reaction of 2,6-dimethylaniline at 120°-125° C., in the presence of sodium bicarbonate as an acid-binding agent, with a three-fold molar excess of methyl 2-bromopropionate has been disclosed in U.S. Pat. No. 4,008,066. With this process, N-(1'-methoxycarbonylethyl)-2,6-dimethylaniline is obtained in a yield of 79.6% of theory.
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Synthesis routes and methods III

Procedure details

The preparation of metalaxyl is published in the CH-PS 607,888, according to which 2,6-dimethylaniline is first reacted with methyl DL-α-bromopropionate in the presence of sodium hydrogen carbonate as acid binding agent, then methyl N-(2,6-dimethylphenyl)-DL-alaninate thus obtained is acylated with methoxyacetyl chloride to give metalaxyl.
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